molecular formula C7H12N2 B127263 1,5-Diazabicyclo[4.3.0]non-5-ene CAS No. 3001-72-7

1,5-Diazabicyclo[4.3.0]non-5-ene

Cat. No. B127263
CAS RN: 3001-72-7
M. Wt: 124.18 g/mol
InChI Key: SGUVLZREKBPKCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various diazabicyclo compounds has been explored through different methods. For instance, the synthesis of 3,4-benzo-7-hydroxy-2,9-diazabicyclo[3.3.1]non-7-enes was achieved by cyclization of 1,3-bis(silyl enol ethers) with quinazolines, which could be further functionalized by Suzuki cross-coupling reactions . Similarly, 1,8-diazabicyclo[4.3.0]non-3-ene-7,9-diones were synthesized from ureas or Z-protected amino acids using ring-closing metathesis (RCM) catalyzed by a ruthenium-carbene complex . Additionally, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) was involved in a novel reaction with benzyl halides in the presence of water, yielding a five-membered cyclic amide as the sole product .

Molecular Structure Analysis

The molecular structures of diazabicyclo compounds are diverse and have been determined through various crystallographic and computational studies. For example, the crystal structures of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids and their diesters revealed heterochiral H-bonded zigzag tape and molecular 'brick wall' motifs . The structure of 1,5-diazabicyclo[4.3.0]non-5-ene is not explicitly detailed in the provided papers, but its reactivity suggests a stable bicyclic structure conducive to nucleophilic reactions .

Chemical Reactions Analysis

The chemical reactivity of diazabicyclo compounds includes a variety of reactions. For instance, DBN reacts with octafluorocyclopentene to form unique C5F8-modified adducts, which have potential applications in gas-sensor technologies . The 1,3-dipolar cycloaddition reaction of 1,4-dihydropyridines with organic azides afforded 2,7-diazabicyclo[4.1.0]hept-3-enes with significant pharmacological activities . Furthermore, the reaction of DBN with benzyl halides in the presence of water is another example of its chemical versatility .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazabicyclo compounds are influenced by their unique structures. For example, 1,3-diazabicyclo[3.1.0]hex-3-ene systems exhibit unique photochromic properties in the solid state, forming deeply colored, stable materials under UV radiation . The pharmacological properties of 2,7-diazabicyclo[4.1.0]hept-3-enes, such as analgesic, antiprotozoal, hypoglycemic, antiinflammatory, antidepressant, and antihistaminic activities, are indicative of their chemical properties and potential for drug development . The properties of 1,5-diazabicyclo[4.3.0]non-5-ene specifically are not detailed, but its reactivity with octafluorocyclopentene suggests it has nucleophilic characteristics .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has been identified as an effective catalyst in organic synthesis. Notably, it serves as a nucleophilic catalyst in the Friedel-Crafts acylation of pyrroles and indoles, facilitating regioselective C-acylation with high yields. This process emphasizes DBN's role as a versatile organocatalyst, contributing significantly to the development of complex organic compounds (Taylor et al., 2010).

Synthesis of Novel Multicyclic Semi-Alkaloids

DBN has been utilized in the synthesis of novel classes of multicyclic semi-alkaloids. This is achieved through cascade reactions with arylidene azlactones, yielding a range of fused tricyclic derivatives. These compounds demonstrate promising antimicrobial activity, illustrating DBN's role in creating pharmacologically relevant substances (Parhizkar et al., 2017).

Thermochemical Studies for Solvent Applications

In thermochemical studies, DBN and its derivatives have been explored for their potential as cellulose solvents in processes like the Ioncell-F method. This involves detailed measurements of heat capacities, enthalpies of fusion, and synthesis reactions, thereby contributing to the development of sustainable industrial processes (Ostonen et al., 2016).

Development of Pharmaceutical Precursors

DBN has been instrumental in the synthesis of functionalized condensed hexahydropyrimidine systems. This process involves annulation with electron-deficient propargylic alcohols, resulting in novel precursors for pyrimidine-based pharmaceuticals. The reactions are characterized by their regioselectivity and stereoselectivity, highlighting DBN's utility in pharmaceutical chemistry (Trofimov et al., 2016).

Fluorescence Applications in Chemistry

DBN has been used in the discovery of cyclocondensation reactions with alkyl coumarin-3-carboxylates. This leads to the formation of pentacyclic derivatives exhibiting strong fluorescence in both solutions and solid states. Such findings have implications for the development of novel fluorescent materials (Poronik & Gryko, 2014).

Safety And Hazards

DBN causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The recyclability of 1,5-diazabicyclo[4.3.0]non-5-enium acetate ([DBNH][OAc]), as a direct dissolution solvent for cellulose, was evaluated during laboratory scale recycling trials . This suggests potential future directions in the field of sustainable materials processing .

properties

IUPAC Name

2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12N2/c1-3-7-8-4-2-6-9(7)5-1/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUVLZREKBPKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NCCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184087
Record name 1,5-Diazabicyclo(4.3.0)non-5-ene
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Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,5-Diazabicyclo[4.3.0]non-5-ene

CAS RN

3001-72-7
Record name 1,5-Diazabicyclo[4.3.0]non-5-ene
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Record name 1,5-Diazabicyclo(4.3.0)non-5-ene
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Record name 1,5-Diazabicyclo(4.3.0)non-5-ene
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Record name 1,5-DIAZABICYCLO(4.3.0)NON-5-ENE
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Synthesis routes and methods I

Procedure details

1 g of tert-butyl (1R,3R,6S)-(7-oxa-bicyclo[4.1.0]hept-3-yl)-carbamate (Example 1 Step E), 1.56 g of triphenylmethanethiol, and 16.4 mL of acetonitrile were charged to a flask. To the mixture obtained 560 μL of DBN was added, and the mixture obtained was heated to 40° C. and stirred for 22.5 h. Upon completion of the reaction (TLC), the mixture obtained was cooled to rt, diluted with EtOAc, and washed with H2O and brine. The organic layer obtained was dried over MgSO4, concentrated in vacuo and the crude product obtained was subjected to column chromatography (eluent: cyclohexane/EtOAc 5:1). The required fractions were identified, combined and concentrated in vacuo.
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Synthesis routes and methods II

Procedure details

1.55 g of 2,2,2-Trifluoro-N-(1R,3R,6S)-7-oxa-bicyclo[4.1.0]hept-3-yl-acetamide (Example 3 Step B), 2.46 g of triphenylmethanethiol and 25 mL of acetonitrile were charged to a flask. To the mixture obtained 880 μL of DBN was added, and the mixture obtained was heated to 60° C. and stirred for 23 h. Upon completion of the reaction (TLC), the mixture obtained was cooled to rt, diluted with EtOAc and washed with H2O and brine. The organic layer obtained was dried over MgSO4, concentrated in vacuo and the crude product obtained was subjected to column chromatography (eluent: Cyclohexane/EtOAc 5:1). The required fractions were identified, combined and concentrated in vacuo.
Name
2,2,2-Trifluoro-N-(1R,3R,6S)-7-oxa-bicyclo[4.1.0]hept-3-yl-acetamide
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1.55 g
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2.46 g
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25 mL
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Synthesis routes and methods III

Procedure details

As shown in Table 1, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (pH 14.2), 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (pH=14.1), 1-n-butylguanidine (pH=14.0), 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (pH=13.6) and 1-n-butylbiguanide (pH=13.4) each used as a silanol condensation catalyst gave good curability data (Examples 1 to 6). On the contrary, the use of DBU (pH=13.3), DBN (pH=13.1) and 1,3-diphenylguanidine (pH=11.7) resulted in inferior curability (Comparative Examples 1 to 4).
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Synthesis routes and methods IV

Procedure details

Using a method similar to Example 1, 25.4 mol of butyrolactone were reacted with 35 mol of 1,3-DAP (molar ratio=1.38). After a reaction time of 32 hours, the temperature of the liquid in the flask was 220° C. and 73% of the theoretically possible amount of water had been distilled off. Distillation gave 12 mol of DBN having a purity of more than 99.1%. The total yield of DBN, including the amount still present in the distillation residues, was 83.3%.
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Synthesis routes and methods V

Procedure details

This compound is converted into sulfonate by allowing it to react with methanesulfonyl chloride or p-toluenesulfonyl chloride using triethylamine, pyridine or the like base as an acid-removing agent, and the resulting compound is then allowed to react with pyridine, 2,6-lutidine or the like aromatic heterocyclic compound or 1,8-diazabicyclo[5.4.0]undec-7-ene, 1,5-diazabicyclo[4.3.0]non-5-ene or the like organic base to give ethyl 1-tert-butoxycarbonylaminocyclobutanepropenoate.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Diazabicyclo[4.3.0]non-5-ene
Reactant of Route 2
1,5-Diazabicyclo[4.3.0]non-5-ene
Reactant of Route 3
1,5-Diazabicyclo[4.3.0]non-5-ene
Reactant of Route 4
1,5-Diazabicyclo[4.3.0]non-5-ene
Reactant of Route 5
1,5-Diazabicyclo[4.3.0]non-5-ene
Reactant of Route 6
1,5-Diazabicyclo[4.3.0]non-5-ene

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